molecular formula C11H19NO4S B613304 Boc-(R)-5,5-dimethylthiazolidine-4-carboxylic acid CAS No. 117918-23-7

Boc-(R)-5,5-dimethylthiazolidine-4-carboxylic acid

Cat. No.: B613304
CAS No.: 117918-23-7
M. Wt: 261.34
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-®-5,5-dimethylthiazolidine-4-carboxylic acid is a compound that features a thiazolidine ring with a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. This compound is often used in organic synthesis, particularly in peptide chemistry, due to its stability and ease of removal under mild acidic conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-5,5-dimethylthiazolidine-4-carboxylic acid typically involves the protection of the amino group of ®-5,5-dimethylthiazolidine-4-carboxylic acid with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of Boc-®-5,5-dimethylthiazolidine-4-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as crystallization or chromatography to obtain a high-purity compound suitable for further applications .

Chemical Reactions Analysis

Types of Reactions

Boc-®-5,5-dimethylthiazolidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Boc-®-5,5-dimethylthiazolidine-4-carboxylic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Boc-®-5,5-dimethylthiazolidine-4-carboxylic acid primarily involves its role as a protecting group. The Boc group stabilizes the amino functionality during synthetic transformations and can be selectively removed under acidic conditions. This allows for the sequential construction of complex molecules without unwanted side reactions .

Comparison with Similar Compounds

Similar Compounds

    Boc-protected amino acids: Such as Boc-glycine, Boc-alanine.

    Other thiazolidine derivatives: Such as thiazolidine-2,4-dione.

Uniqueness

Boc-®-5,5-dimethylthiazolidine-4-carboxylic acid is unique due to its specific combination of a thiazolidine ring and a Boc protecting group. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis .

Biological Activity

Boc-(R)-5,5-dimethylthiazolidine-4-carboxylic acid is a chiral compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its significance in research.

Chemical Structure and Properties

This compound is characterized by a thiazolidine ring structure, which includes both sulfur and nitrogen atoms. The presence of a carboxylic acid group enhances its solubility and biological reactivity. The compound's chirality allows for different interactions with biological targets, making it a valuable chiral building block in drug design.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antitumor Activity : Studies have shown that this compound can act on the cell membranes of tumor cells, potentially restoring contact inhibition and leading to a reversal of malignant transformations . This suggests its utility as a possible antitumor agent.
  • Proline Analog : The compound serves as a proline analog with restricted conformation, which is crucial for studying receptor-bound conformational requirements for agonists and antagonists of angiotensin II (ANG II) receptors . This property may facilitate the development of targeted therapies.
  • Cytotoxic Properties : In vitro assays have demonstrated that derivatives of 5,5-dimethylthiazolidine-4-carboxylic acid show significant cytotoxicity against various cancer cell lines while exhibiting selectivity against normal cells. For instance, some derivatives displayed IC50 values indicating potent activity against melanoma and breast adenocarcinoma cell lines .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

  • Starting Materials : The synthesis typically begins with L-penicillamine and formaldehyde.
  • Reaction Conditions : The reaction conditions are optimized to yield high purity and yield of the desired compound.
  • Characterization : The final product is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of various thiazolidine derivatives on different cancer cell lines. The results indicated that certain derivatives had selectivity indices (SI) greater than 3, suggesting they were at least three times more toxic to tumor cells than to normal cells .
  • Mechanistic Studies : Research demonstrated that the compound could interfere with cellular signaling pathways associated with tumor growth. This was evidenced by its ability to inhibit proliferation in specific cancer cell lines while promoting apoptosis .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to related compounds:

Compound NameBiological ActivityUnique Features
This compoundAntitumor; Proline analogChiral structure enhances target specificity
2-Phenyl-5,5-Dimethylthiazolidine-4-carboxylic AcidIncreased cytotoxicityPhenyl substitution enhances biological activity
2-Isopropyl-5,5-Dimethylthiazolidine-4-carboxylic AcidAltered pharmacokineticsIsopropyl group increases lipophilicity

Properties

IUPAC Name

(2R)-5,5-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)7-12-6(8(13)14)11(4,5)17-7/h6-7,12H,1-5H3,(H,13,14)/t6?,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHQVNKSOAYTVCV-COBSHVIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(NC(S1)C(=O)OC(C)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(N[C@H](S1)C(=O)OC(C)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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